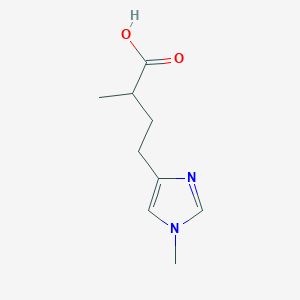
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves the methylation of 1-methylimidazole followed by oxidation reactions. One common method involves the use of methyl iodide as a methylating agent and subsequent oxidation with an oxidizing agent such as potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
化学反应分析
Types of Reactions
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
科学研究应用
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, thereby modulating their availability and reactivity .
相似化合物的比较
Similar Compounds
- 4-(1H-imidazol-1-yl)benzoic acid
- 2-(1-methyl-1H-imidazol-4-yl)acetic acid
- 1-methylimidazole
Uniqueness
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential therapeutic applications .
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-methyl-4-(1-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(9(12)13)3-4-8-5-11(2)6-10-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
WUQNFOWJYZQDDY-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CN(C=N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



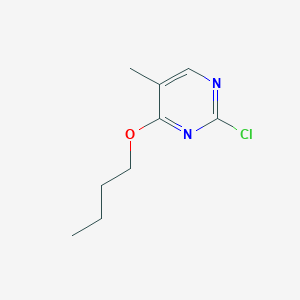
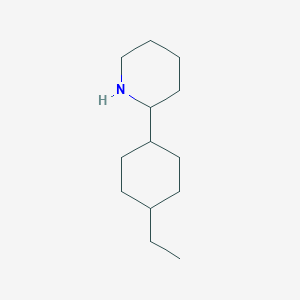
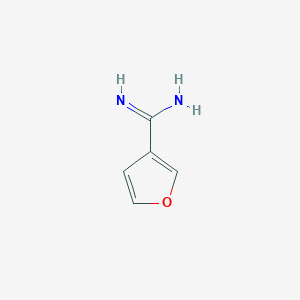
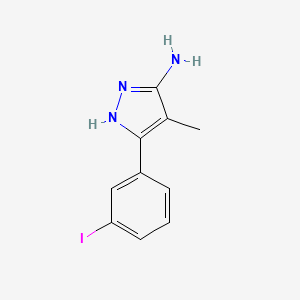

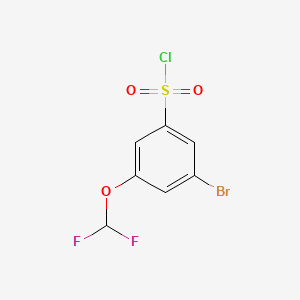
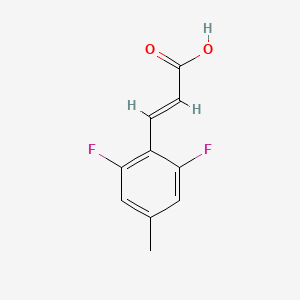
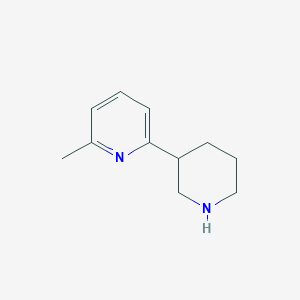

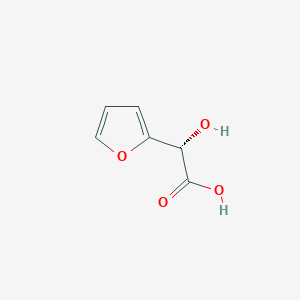
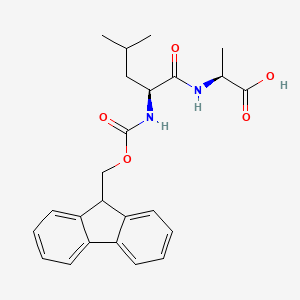
![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
